molecular formula C6H3F2N3 B1295893 4,6-Difluoro-2H-benzo[d][1,2,3]triazole CAS No. 2208-25-5

4,6-Difluoro-2H-benzo[d][1,2,3]triazole

Cat. No.: B1295893
CAS No.: 2208-25-5
M. Wt: 155.1 g/mol
InChI Key: WWDQELZQQFCUOG-UHFFFAOYSA-N
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Description

4,6-Difluoro-2H-benzo[d][1,2,3]triazole: is an organic compound with the molecular formula C6H3F2N3 . It is a derivative of benzo[d][1,2,3]triazole, where the hydrogen atoms at positions 4 and 6 are replaced by fluorine atoms.

Scientific Research Applications

4,6-Difluoro-2H-benzo[d][1,2,3]triazole has several scientific research applications, including:

    Materials Science: It is used as a building block in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and advanced polymers .

Safety and Hazards

The safety information for “4,6-Difluoro-2H-benzo[d][1,2,3]triazole” indicates that it has several hazard statements including H302, H315, H319, H332, and H335. Precautionary statements include P261, P280, and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

4,6-Difluoro-2H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions, particularly in the formation of organogels. It has been observed that derivatives of 2H-benzo[d][1,2,3]triazole, including this compound, can form robust thermally stable gels in a range of solvents . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of hydrogen bonds and exhibiting effective dipole moments. These interactions enhance its solubility and stability, making it a valuable component in biochemical studies .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable interactions with biomolecules allows it to modulate cellular activities effectively. Studies have indicated that this compound can impact cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It has been observed to interact with enzymes through hydrogen bonding and dipole-dipole interactions, leading to changes in enzyme activity and gene expression. These interactions contribute to the compound’s ability to modulate biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has shown high thermal stability and resistance to degradation under various conditions . Long-term studies have indicated that this compound maintains its biochemical activity over extended periods, making it a reliable reagent for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s stability and resistance to metabolic degradation make it a valuable tool for studying metabolic flux and metabolite levels in biochemical research . Its interactions with specific enzymes can influence metabolic pathways, leading to changes in metabolite concentrations and biochemical activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical efficacy . The compound’s ability to form stable complexes with transporters and binding proteins contributes to its effective distribution in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in modulating biochemical pathways and cellular functions, as it ensures the compound’s presence in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2H-benzo[d][1,2,3]triazole typically involves the fluorination of benzo[d][1,2,3]triazole derivatives. One common method is the direct fluorination of 4,6-dichloro-2H-benzo[d][1,2,3]triazole using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Comparison with Similar Compounds

  • 4,6-Dichloro-2H-benzo[d][1,2,3]triazole
  • 4,6-Dibromo-2H-benzo[d][1,2,3]triazole
  • 4,6-Diiodo-2H-benzo[d][1,2,3]triazole

Comparison: Compared to its halogenated analogs, 4,6-Difluoro-2H-benzo[d][1,2,3]triazole exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size contribute to the compound’s increased stability and reactivity. Additionally, the fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable tool in various scientific applications .

Properties

IUPAC Name

4,6-difluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDQELZQQFCUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286644
Record name 4,6-Difluoro-2H-benzo[d][1,2,3]triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2208-25-5
Record name 5,7-Difluoro-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2208-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 46789
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2208-25-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46789
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Difluoro-2H-benzo[d][1,2,3]triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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